molecular formula C10H7Cl2NO2 B019021 5-Chloroacetyl-6-chlorooxindole CAS No. 118307-04-3

5-Chloroacetyl-6-chlorooxindole

Cat. No. B019021
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloroacetyl-6-chlorooxindole involves several steps, starting from basic raw materials like 4-chloroaniline and chloroacetyl chloride. A study by Wu Ming (2001) details a process that includes chloroacetylation and Friedel-Crafts reactions, achieving high yields and purity under optimized conditions. This synthesis pathway is critical for producing high-quality 5-Chloroacetyl-6-chlorooxindole for further applications in chemical and pharmaceutical research (Wu Ming, 2001).

Molecular Structure Analysis

The molecular structure of 5-Chloroacetyl-6-chlorooxindole and similar compounds has been studied using various spectroscopic and crystallographic techniques. For instance, the crystal and molecular structure of related chloroacetyl derivatives has been determined, providing insights into the conformation and geometric parameters essential for understanding their chemical behavior and reactivity (I. W. Bassi & R. Scordamaglia, 1977).

Chemical Reactions and Properties

5-Chloroacetyl-6-chlorooxindole participates in numerous chemical reactions, leveraging its chloroacetyl group for further functionalization. One pivotal study outlines a route to synthesize 5-(2-chloroacetyl)-6-chloro-indolinone, demonstrating the compound's versatility as an intermediate in the synthesis of complex molecules like Ziprasidone (Liu Xing-xing, 2010).

Physical Properties Analysis

The physical properties of 5-Chloroacetyl-6-chlorooxindole, such as melting points, solubility, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulation. Although specific data on 5-Chloroacetyl-6-chlorooxindole was not found, related studies on chloroindole derivatives provide a foundation for understanding its behavior in various solvents and conditions, which is essential for its practical use in synthesis and drug development (H. Ozisik, S. Saǧlam, & S. Bayari, 2008).

Scientific Research Applications

  • Synthesis of Indoline Derivatives : It is used in the synthesis of indoline derivatives with 2-amino-1-hydroxyethyl side-chains, contributing to the development of new chemical compounds (Troxler et al., 1968).

  • Tryptophan Derivative Production : 5-Chloroacetyl-6-chlorooxindole plays a role in the synthesis of 5-substituted products of tryptophan derivatives, which are important in biochemical research and drug development (Jiang & Ma, 2002).

  • Synthesis of Pteridinones : It is utilized in acylation reactions leading to the synthesis of C(6)-substituted pteridinones and their derivatives, expanding the range of compounds in medicinal chemistry (Steinlin & Vasella, 2009).

  • Pharmaceutical Development : 5-Chlorooxindole, closely related to 5-Chloroacetyl-6-chlorooxindole, is a starting material for tenidap sodium, a pharmaceutical drug candidate produced by Pfizer (Colgan, Haggan, & Reed, 1996).

  • Inhibitors Research : Oxindoles, related to 5-Chloroacetyl-6-chlorooxindole, have been identified as a new class of α-glucosidase inhibitors, which are significant in diabetes research and treatment (Khan et al., 2014).

  • Asymmetric Synthesis : Research has also been conducted in the organocatalytic asymmetric synthesis of 3-chlorooxindoles bearing adjacent quaternary-tertiary centers, indicating the chemical's potential in creating complex molecular structures (Noole et al., 2012).

Safety And Hazards

5-Chloroacetyl-6-chlorooxindole is harmful if swallowed and causes skin and eye irritation . It may cause an allergic skin reaction and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The feasibility of using 5-Chloroacetyl-6-chlorooxindole in various applications has been extensively studied, and the results have shown promising potential. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties . It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anticancer drugs, antiviral drugs, and antibiotics .

properties

IUPAC Name

6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWVMDRRHHCTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395646
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroacetyl-6-chlorooxindole

CAS RN

118307-04-3
Record name 5-(2-Chloroacetyl)-6-chlorooxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118307-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloroacetyl-6-chlorooxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Step a) involves acylation of a composition comprising 6-chloro-1,3-dihydro-2H-indol-2-one of Formula III with chloroacetyl chloride by Friedel-Crafts acylation to obtain 5-(2-chloroacetyl)-6-chloro-2-oxindole of Formula IV.
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Synthesis routes and methods II

Procedure details

A mixture of 750 ml of dichloromethane, 150 g of 6-chlorooxindole, 161.6 g of chloroacetyl chloride and 477.2 g of aluminium chloride was refluxed for 9.5 hours. The reaction mass was quenched into a mixture of crushed ice and 135 ml of hydrochloric acid. The formed solid was filtered, and the wet compound was washed with water. The wet compound was dissolved in 3525 ml acetic acid by heating to 70 to 80° C., then carbon was added and the mixture was stirred briefly at the same temperature, and the carbon was removed by filtration and washed with 15 ml of acetic acid. The filtrate was allowed to cool to about 20° C. for solid formation. The solid was filtered, washed three times with 600 ml of water, and then dried to yield 148.5 g of the title compound.
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161.6 g
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477.2 g
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MK Gurjar, AMS Murugaiah, DS Reddy… - … process research & …, 2003 - ACS Publications
… Subsequent treatment with chloroacetyl chloride and AlCl 3 under Freidel−Crafts conditions provided 5-chloroacetyl-6-chlorooxindole (4). The ketone functionality of 4 was reduced …
Number of citations: 15 pubs.acs.org

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